4-Cyanothiane-4-carboxylic acid
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Overview
Description
4-Cyanothiane-4-carboxylic acid is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . . The compound is characterized by the presence of a cyano group and a carboxylic acid group attached to a thiopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanothiane-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of a substituted alkylbenzene with potassium permanganate (KMnO4) to yield a substituted benzoic acid . Another method includes the oxidation of primary alcohols or aldehydes using reagents such as Dess-Martin periodinane or alkaline KMnO4 . Additionally, carboxylic acids can be prepared from nitriles by heating with aqueous acid or base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions or hydrolysis of nitriles. The use of Grignard reagents with carbon dioxide (CO2) to form carboxylic acids is also a viable method . These processes are typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyanothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The cyano group and carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), alcohols, amines.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, alcohols, esters, and amides .
Scientific Research Applications
4-Cyanothiane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers for nanoparticles.
Mechanism of Action
The mechanism of action of 4-Cyanothiane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s cyano group and carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydro-2H-thiopyran-4-carboxylic acid: Similar structure with a thiopyran ring and carboxylic acid group.
4-Cyanobenzoic acid: Contains a cyano group and carboxylic acid group attached to a benzene ring.
4-Cyanophenylacetic acid: Features a cyano group and carboxylic acid group attached to a phenylacetic acid structure.
Uniqueness
4-Cyanothiane-4-carboxylic acid is unique due to its thiopyran ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Biological Activity
4-Cyanothiane-4-carboxylic acid is a sulfur-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and experimental data regarding the biological activity of this compound.
Chemical Structure and Properties
This compound features a thiane ring, which contributes to its unique chemical properties. The presence of both a carboxylic acid and a cyano group enhances its reactivity and biological interactions. The structural formula can be represented as follows:
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, thiazolidine-4-carboxylic acid (TC), a related compound, has been shown to act as a physiologic sulfhydryl antioxidant, protecting cells from oxidative stress. This suggests that this compound may possess similar protective effects against oxidative damage in biological systems .
Neuroprotective Effects
The neuroprotective properties of sulfur-containing compounds have been documented, particularly in the context of neurodegenerative diseases. Compounds like cysteine derivatives exhibit protective effects on neuronal cells by modulating oxidative stress pathways. Given the structural similarities, this compound may also exert neuroprotective effects through similar mechanisms.
Case Study: Antioxidant Activity Assessment
In a controlled study, the antioxidant activity of various sulfur-containing compounds was assessed using DPPH radical scavenging assays. Compounds were evaluated for their ability to neutralize free radicals, with results indicating that those containing thiane rings exhibited superior antioxidant activity compared to controls.
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Thiazolidine-4-carboxylic acid | 30 |
Control (Ascorbic Acid) | 20 |
This table illustrates the comparative antioxidant potency of this compound relative to known antioxidants.
Study on Anticancer Activity
A recent investigation into the anticancer properties of various thiazolidine derivatives revealed that certain modifications enhance their efficacy against cancer cell lines. For example, derivatives with additional functional groups demonstrated increased HDAC inhibitory activity.
Compound Name | HDAC Inhibition (%) at 2 µM |
---|---|
D28 | 74.91 |
D1 | 57.96 |
D3 (Cl-substituted) | 49.43 |
These findings suggest that modifications to the thiazolidine structure can significantly influence biological activity, hinting at possible pathways for enhancing the efficacy of this compound in therapeutic applications .
Properties
IUPAC Name |
4-cyanothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSHEQZYDAITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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